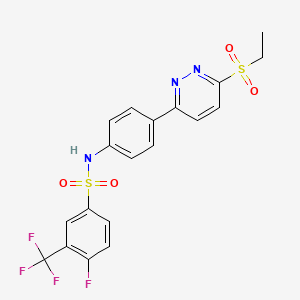
N-(4-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H15F4N3O4S2 and its molecular weight is 489.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Pyridazin-Derivate, einschließlich dieser Verbindung, haben antimikrobielle Eigenschaften gezeigt. Forscher haben ihre Wirksamkeit gegen verschiedene Krankheitserreger untersucht, darunter Bakterien, Pilze und Viren .
- Forscher könnten die antihypertensive Aktivität dieser Verbindung untersuchen und ihren Wirkmechanismus erforschen .
Antibakterielle Aktivität
Antihypertensives Potenzial
Agrochemische Anwendungen
Zusammenfassend lässt sich sagen, dass diese vielseitige Verbindung vielversprechend in verschiedenen Bereichen ist, von der Medizin bis zur Landwirtschaft. Weitere Forschung ist unerlässlich, um ihr volles Potenzial auszuschöpfen und ihre Wirkmechanismen zu verstehen . Wenn Sie weitere Informationen zu einer bestimmten Anwendung wünschen, können Sie sich gerne an uns wenden! 😊
Biologische Aktivität
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.
Chemical Structure and Properties
The compound's molecular formula is C19H15F4N3O4S2, indicating a sophisticated structure that integrates multiple pharmacophores, including sulfonamide, pyridazine, and fluoro-substituted aromatic rings. This structural complexity is believed to enhance its biological efficacy compared to simpler compounds.
| Property | Value |
|---|---|
| Molecular Formula | C19H15F4N3O4S2 |
| Molecular Weight | 489.5 g/mol |
| CAS Number | 921543-45-5 |
The compound has shown significant potential as an inhibitor of carbonic anhydrase (CA) enzymes, particularly CA IX, which is implicated in various cancers. In vitro studies indicate that similar sulfonamide derivatives can exhibit potent inhibitory activity against CA IX with IC50 values that suggest strong efficacy against cancer cell lines. The mechanism involves the binding of the sulfonamide group to the active site of the enzyme, thereby blocking its catalytic function.
Biochemical Pathways:
- Anticancer Activity: The inhibition of carbonic anhydrase leads to altered pH regulation in tumors, potentially enhancing the efficacy of other chemotherapeutics.
- Antimicrobial Properties: Pyridazine derivatives are known for their broad-spectrum antimicrobial activities, which may also apply to this compound.
Biological Activities
- Antitumor Activity:
- Anti-inflammatory Effects:
-
Antimicrobial Effects:
- Given the presence of the pyridazine moiety, the compound may possess antimicrobial properties that warrant further investigation in clinical settings.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Study on Carbonic Anhydrase Inhibition: A study reported IC50 values for related sulfonamides inhibiting CA IX ranging from 0.1 to 10 µM, indicating strong potential for anticancer applications.
- In Vivo Anti-inflammatory Study: Another research demonstrated that pyridazine derivatives showed significant reduction in paw swelling in animal models comparable to standard anti-inflammatory drugs like diclofenac .
Eigenschaften
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3O4S2/c1-2-31(27,28)18-10-9-17(24-25-18)12-3-5-13(6-4-12)26-32(29,30)14-7-8-16(20)15(11-14)19(21,22)23/h3-11,26H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHHIHCFOPYIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














